![molecular formula C10H11ClN2OS B12580445 Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- CAS No. 188679-30-3](/img/structure/B12580445.png)
Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties, including antipsychotic, antihypertensive, antibacterial, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- typically involves the reaction of 2-chlorobenzoyl chloride with dimethylamine and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential antimicrobial and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antihypertensive activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzamide: Shares the chlorobenzamide structure but lacks the dimethylamino and thioxomethyl groups.
N-(2-Aminoethyl)-2-chlorobenzamide: Contains an aminoethyl group instead of the dimethylamino and thioxomethyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy and methyl group instead of the dimethylamino and thioxomethyl groups.
Uniqueness
Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
188679-30-3 |
|---|---|
Molecular Formula |
C10H11ClN2OS |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
2-chloro-N-(dimethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-13(2)10(15)12-9(14)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,14,15) |
InChI Key |
ZWDRIFKTNKRKOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
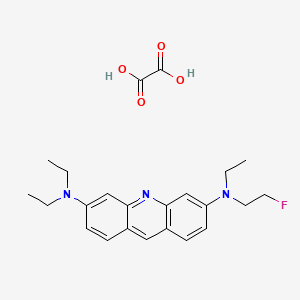


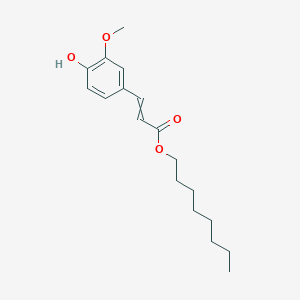
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
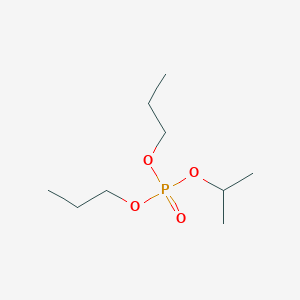
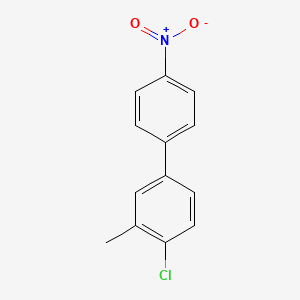
silyl}butanenitrile](/img/structure/B12580435.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
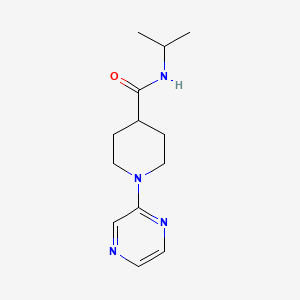
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
